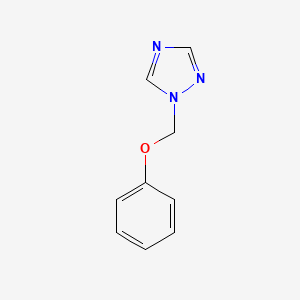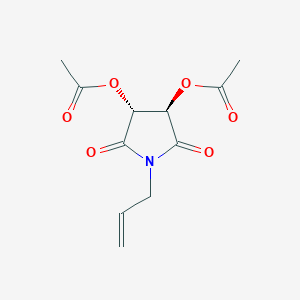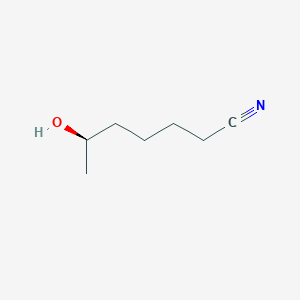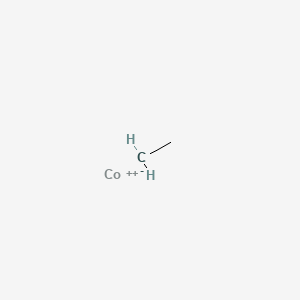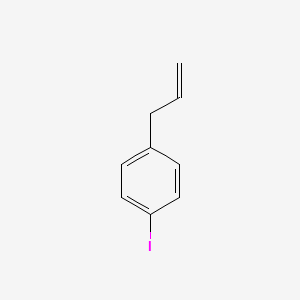
Ethyl 6-(phenylsulfanyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(phenylsulfanyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenylsulfanyl group attached to a hexanoate ester, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-(phenylsulfanyl)hexanoate can be synthesized through the esterification of 6-(phenylsulfanyl)hexanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
6-(phenylsulfanyl)hexanoic acid+ethanolH2SO4Ethyl 6-(phenylsulfanyl)hexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(phenylsulfanyl)hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 6-(phenylsulfanyl)hexanoic acid and ethanol.
Reduction: The phenylsulfanyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in appropriate solvents.
Major Products
Hydrolysis: 6-(phenylsulfanyl)hexanoic acid and ethanol.
Reduction: Ethyl 6-phenylhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-(phenylsulfanyl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 6-(phenylsulfanyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The ester bond can also be hydrolyzed by esterases, releasing the active 6-(phenylsulfanyl)hexanoic acid, which may exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 6-(phenylsulfanyl)hexanoate can be compared with other esters and sulfanyl-substituted compounds:
Ethyl hexanoate: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
Ethyl 6-(methylsulfanyl)hexanoate: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to variations in reactivity and biological activity.
Phenyl hexanoate:
Propiedades
Número CAS |
142260-67-1 |
|---|---|
Fórmula molecular |
C14H20O2S |
Peso molecular |
252.37 g/mol |
Nombre IUPAC |
ethyl 6-phenylsulfanylhexanoate |
InChI |
InChI=1S/C14H20O2S/c1-2-16-14(15)11-7-4-8-12-17-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
Clave InChI |
IDIPWPBLTJSJCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
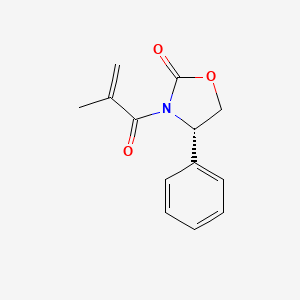
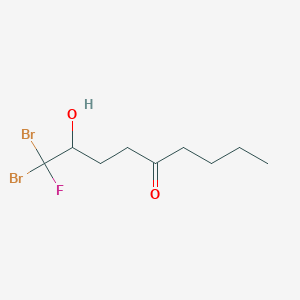
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)

